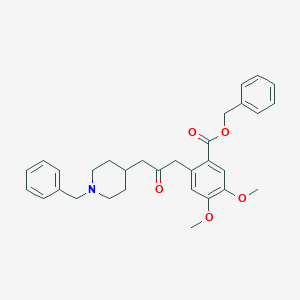![molecular formula C13H14O3 B13856653 2-[4-(2-Methylidenebutanoyl)phenyl]acetic acid](/img/structure/B13856653.png)
2-[4-(2-Methylidenebutanoyl)phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-Methylidenebutanoyl)phenyl]acetic acid is an aromatic ether that is phenoxyacetic acid in which the phenyl ring is substituted by a 2-methylidenebutanoyl group at position 4. This compound is known for its role as a loop diuretic used to treat high blood pressure resulting from diseases such as congestive heart failure, liver failure, and kidney failure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Methylidenebutanoyl)phenyl]acetic acid involves multiple steps. One common method starts with the construction of the basic aromatic structure, followed by its conversion into the desired compound. For example, starting from 2,6-dibromo-4-methylaniline, the synthetic route involves the construction of the basic aromatic structure (3,4,5-triphenyltoluene) in two steps, followed by its conversion into this compound and derivatives in up to five steps .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Suzuki–Miyaura coupling reaction is one of the widely-applied methods for carbon–carbon bond formation in the synthesis of such compounds .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(2-Methylidenebutanoyl)phenyl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, the Suzuki–Miyaura coupling reaction uses palladium catalysts and boron reagents under mild and functional group tolerant conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can yield various substituted products.
Applications De Recherche Scientifique
2-[4-(2-Methylidenebutanoyl)phenyl]acetic acid has a wide range of scientific research applications, including:
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 2-[4-(2-Methylidenebutanoyl)phenyl]acetic acid involves its role as a loop diuretic. It acts on the ascending loop of Henle in the kidney to inhibit ion transport, leading to increased urine production and reduced blood pressure. The compound also inhibits the enzyme glutathione S-transferase, which plays a role in detoxification processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetic acid: An organic compound containing a phenyl functional group and a carboxylic acid functional group.
Phenylacetone: A mono-substituted benzene derivative used in the manufacture of methamphetamine and amphetamine.
Uniqueness
2-[4-(2-Methylidenebutanoyl)phenyl]acetic acid is unique due to its specific substitution pattern and its role as a loop diuretic. Unlike phenylacetic acid and phenylacetone, this compound has a distinct mechanism of action and specific applications in medicine and biology.
Propriétés
Formule moléculaire |
C13H14O3 |
|---|---|
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
2-[4-(2-methylidenebutanoyl)phenyl]acetic acid |
InChI |
InChI=1S/C13H14O3/c1-3-9(2)13(16)11-6-4-10(5-7-11)8-12(14)15/h4-7H,2-3,8H2,1H3,(H,14,15) |
Clé InChI |
APLNNYQEIPHZKD-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C)C(=O)C1=CC=C(C=C1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


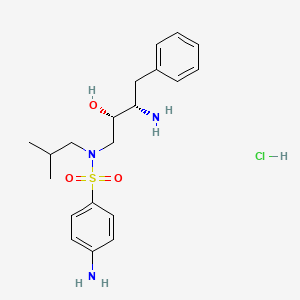
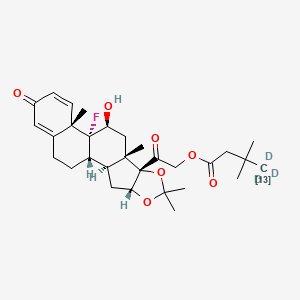
![6-(furan-3-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13856595.png)
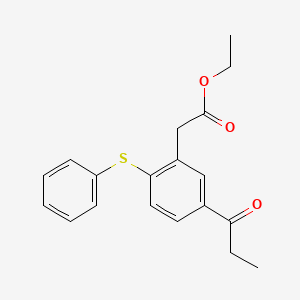
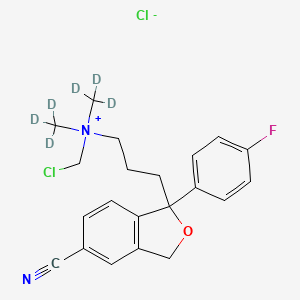
![[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine Hydrochloride](/img/structure/B13856613.png)

![(6R)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl methanesulfonate](/img/structure/B13856620.png)

![tert-Butyl 6-(Benzyloxycarbonylamino)-2,3-Dihydro-1H-Imidazo{1,2-b]pyrazole-1-carboxylate](/img/structure/B13856639.png)


![[(8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate](/img/structure/B13856661.png)
